molecular formula C9H9ClO2 B6160406 3-chloro-5-ethylbenzoic acid CAS No. 1261594-73-3

3-chloro-5-ethylbenzoic acid

Cat. No.: B6160406
CAS No.: 1261594-73-3
M. Wt: 184.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Substituted Benzoic Acids as Key Building Blocks in Chemical Research

Substituted benzoic acids are a cornerstone of organic synthesis, offering a readily available and modifiable platform for creating a diverse array of chemical entities. The carboxylic acid group provides a handle for a multitude of chemical transformations, including esterification, amidation, and reduction, while the aromatic ring can be functionalized through electrophilic and nucleophilic substitution reactions. This dual reactivity makes them invaluable starting materials and intermediates in multi-step synthetic sequences. The specific nature and position of the substituents on the benzene (B151609) ring play a crucial role in directing subsequent reactions and determining the final properties of the target molecule.

Contextual Significance of 3-Chloro-5-Ethylbenzoic Acid within the Benzoic Acid Class

Within the broad class of halogenated benzoic acids, this compound (C₉H₉ClO₂) emerges as a compound with distinct structural features. guidechem.comuni.luaobchem.combldpharm.combldpharm.com The presence of a chlorine atom at the meta-position relative to the carboxyl group, combined with an ethyl group at the fifth position, creates a unique substitution pattern that influences its chemical behavior. The electron-withdrawing nature of the chlorine atom and the carboxyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the activating ethyl group. youtube.com This specific arrangement of substituents makes this compound a tailored building block for the synthesis of precisely substituted aromatic compounds.

Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

While the broader class of substituted benzoic acids is extensively studied, specific research focusing solely on this compound is not widely documented in publicly available literature. Much of the available information is from chemical suppliers and databases, providing basic physical and chemical properties. There is a discernible knowledge gap regarding detailed synthetic methodologies, comprehensive reaction profiling, and specific applications of this compound in advanced organic synthesis, such as in the development of novel pharmaceuticals or agrochemicals. Current research often focuses on related, more complex substituted benzoic acids, suggesting that this compound likely serves as a crucial, yet under-reported, intermediate in the synthesis of more elaborate molecules. researchgate.netsemanticscholar.org Further investigation is required to fully elucidate its synthetic utility and potential applications.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉ClO₂ guidechem.com
Molecular Weight184.62 g/mol guidechem.com
CAS Number1261594-73-3 guidechem.comaobchem.combldpharm.combldpharm.com

Properties

CAS No.

1261594-73-3

Molecular Formula

C9H9ClO2

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 5 Ethylbenzoic Acid

Conventional and Established Synthetic Pathways

Established methods for the synthesis of polysubstituted aromatic compounds form the foundation for obtaining 3-chloro-5-ethylbenzoic acid. These routes often involve multi-step sequences with well-understood reaction mechanisms.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then quenched with an electrophile to introduce the desired substituent. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would start from a precursor bearing a suitable DMG. The carboxyl group itself can act as a directing group. organic-chemistry.org For instance, starting with 3-ethylbenzoic acid, direct lithiation ortho to the carboxyl group would be challenging due to the acidity of the carboxylic proton. A more viable approach involves protecting the carboxylic acid, for example, as an amide or an O-carbamate, which are potent DMGs. nih.gov

A hypothetical DoM sequence is outlined below:

Protection: 3-Ethylbenzoic acid is first converted to a more effective directing group, such as an N,N-diethylbenzamide.

Directed Ortho-Metalation: The resulting N,N-diethyl-3-ethylbenzamide is treated with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). organic-chemistry.org The amide group directs the lithiation to the C2 position.

Electrophilic Quenching: The generated aryllithium species is then reacted with a chlorinating agent, such as hexachloroethane (B51795) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the C2 position (which corresponds to the C3 position in the final product numbering relative to the carboxyl group).

Deprotection: Finally, hydrolysis of the amide group under acidic or basic conditions would yield this compound.

The regioselectivity of the DoM reaction is a key advantage, ensuring the precise placement of the chloro substituent. organic-chemistry.orgwikipedia.org

A more direct approach involves the electrophilic halogenation of an ethyl-substituted benzoic acid precursor. The directing effects of the substituents on the aromatic ring are crucial for the success of this strategy. In 3-ethylbenzoic acid, the ethyl group is an ortho-, para-director and the carboxylic acid group is a meta-director.

The synthesis would proceed via the direct chlorination of 3-ethylbenzoic acid. The ethyl group at C3 directs incoming electrophiles to the C2, C4, and C6 positions, while the carboxyl group at C1 directs to the C3 and C5 positions. The combination of these directing effects would likely lead to a mixture of chlorinated products, making this a less regioselective method compared to DoM.

To achieve the desired this compound, a Friedel-Crafts-type chlorination could be employed, using a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. However, controlling the regioselectivity to favor the desired isomer over other possibilities (e.g., 2-chloro-3-ethylbenzoic acid, 4-chloro-3-ethylbenzoic acid) would be a significant challenge.

Carboxylation of a pre-functionalized aromatic ring is another fundamental strategy. This approach would involve the formation of an organometallic reagent from an appropriately substituted chloro- and ethyl-benzene derivative, followed by reaction with carbon dioxide.

A potential synthetic sequence is as follows:

Starting Material: The synthesis would begin with 1-chloro-3-ethylbenzene.

Formation of an Organometallic Reagent: 1-Chloro-3-ethylbenzene can be converted into a Grignard reagent (e.g., by reacting with magnesium metal) or an organolithium reagent (e.g., through lithium-halogen exchange).

Carboxylation: The resulting organometallic species is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield this compound.

A related method involves the lithiation and subsequent carboxylation of a suitable precursor. researchgate.netsemanticscholar.org For instance, starting from a molecule with a directing group that can be later converted to a carboxyl group could be an alternative.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Catalytic transformations are at the forefront of these efforts.

Catalytic methods offer the potential for higher selectivity, milder reaction conditions, and reduced waste generation compared to stoichiometric approaches.

Lewis acids can be employed to enhance the electrophilicity of the chlorinating agent and to influence the regioselectivity of the reaction. google.com In the context of synthesizing this compound, a Lewis acid catalyst could be used to promote the chlorination of 3-ethylbenzoic acid.

The choice of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) and the reaction conditions (solvent, temperature) would be critical in directing the chlorination to the desired position. google.com The interaction of the Lewis acid with the carbonyl oxygen of the carboxylic acid group can alter its directing effect, potentially favoring chlorination at the meta-position (C5).

Table 1: Comparison of Synthetic Strategies for this compound

Strategy Starting Material Example Key Transformation Advantages Challenges
Directed Ortho-Metalation 3-Ethylbenzoic Acid Ortho-lithiation followed by electrophilic quenching High regioselectivity Requires strong bases, low temperatures, and protection/deprotection steps
Halogenation of Precursor 3-Ethylbenzoic Acid Electrophilic aromatic substitution (chlorination) Direct approach Poor regioselectivity, potential for multiple isomers
Carboxylation 1-Chloro-3-ethylbenzene Formation of an organometallic reagent and reaction with CO₂ Utilizes readily available starting materials Requires handling of reactive organometallic intermediates

| Lewis Acid Catalyzed Chlorination | 3-Ethylbenzoic Acid | Catalytic electrophilic chlorination | Milder conditions, potential for improved regioselectivity | Catalyst selection and optimization can be complex |

Catalytic Transformations in this compound Synthesis

Transition Metal-Mediated Couplings for Ethyl Group Installation

The introduction of an ethyl group onto the aromatic ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high efficiency and selectivity. wikipedia.org Several methods, such as Kumada, Negishi, and Suzuki couplings, are viable for this transformation, typically involving the reaction of an aryl halide with an organometallic ethylating agent. wikipedia.orgwikipedia.orgorganic-chemistry.org

A plausible retrosynthetic approach would start from a 3,5-dihalogenated benzoic acid derivative, where one halogen acts as a handle for ethylation and the other remains as the chloro substituent. For instance, 3-bromo-5-chlorobenzoic acid could be a suitable precursor.

Kumada Coupling: This reaction couples an organic halide with a Grignard reagent (an organomagnesium compound) using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve reacting a derivative of 3-bromo-5-chlorobenzoic acid with ethylmagnesium bromide in the presence of a catalyst like a nickel-phosphine complex. orgsyn.orgrhhz.net The Kumada coupling is advantageous due to the low cost of Grignard reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. wikipedia.orgnih.gov The synthesis could proceed by reacting an aryl halide precursor with ethylzinc (B8376479) halide. Palladium catalysts generally afford higher yields and are compatible with a wider range of functional groups. wikipedia.org

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgnumberanalytics.com This reaction is widely used due to the stability, low toxicity, and commercial availability of organoboron reagents. organic-chemistry.org A potential route would involve the coupling of a 3-bromo-5-chlorobenzoic acid derivative with ethylboronic acid.

Coupling ReactionOrganometallic ReagentTypical CatalystAdvantagesPotential Challenges
Kumada Ethylmagnesium halide (Grignard)Ni or Pd complexes (e.g., Ni(dppe)Cl₂) wikipedia.orgLow cost of Grignard reagents organic-chemistry.orgGrignard reagents are highly reactive and may not tolerate certain functional groups. organic-chemistry.org
Negishi Ethylzinc halideNi or Pd complexes (e.g., Pd(PPh₃)₄) wikipedia.orgHigh reactivity and functional group tolerance. wikipedia.orgnih.govOrganozinc reagents can be sensitive to moisture and air. youtube.com
Suzuki Ethylboronic acid/esterPd complexes (e.g., Pd(PPh₃)₄) organic-chemistry.orgStability and low toxicity of boronic acids; wide functional group tolerance. organic-chemistry.orgBoronic acids may require activation with a base. organic-chemistry.org

Exploration of Green Chemistry Principles in Synthetic Routes

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and efficient processes. Key areas of focus include the use of solvent-free reaction conditions and maximizing atom economy. jocpr.com

Traditional organic syntheses often rely on large quantities of volatile organic solvents, which can be hazardous and environmentally damaging. Developing solvent-free reaction conditions is a primary goal of green chemistry. For steps such as esterification of the carboxylic acid group, solid acid catalysts can be employed under solvent-free conditions. ijstr.org For instance, modified clays (B1170129) like Montmorillonite K10 have been shown to be effective catalysts for the esterification of substituted benzoic acids without the need for a solvent. ijstr.org This approach not only reduces waste but can also simplify product purification. jocpr.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. jocpr.com

In the context of synthesizing this compound, the choice of reaction type significantly impacts atom economy. For example, a hypothetical synthesis route involving a cross-coupling reaction can be analyzed.

Hypothetical Atom Economy Calculation for Suzuki Coupling:

Reactants: 3-Bromo-5-chlorobenzoic acid (C₇H₄BrClO₂), Ethylboronic acid (C₂H₇BO₂), and a base (e.g., Na₂CO₃).

Products: this compound (C₉H₉ClO₂), and byproducts (e.g., NaBr, NaBO₂, H₂O, CO₂).

The calculation would quantify the mass of atoms from the reactants that are incorporated into the final product versus those that end up as waste. Cross-coupling reactions, while powerful, often have less than 100% atom economy due to the formation of stoichiometric byproducts from the leaving group and the organometallic reagent. scranton.edu Designing synthetic routes that utilize reactions with inherently high atom economy is a key green chemistry strategy.

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.org Flow chemistry involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. uc.pt

Optimization of Reaction Parameters and Process Control

Maximizing the yield of this compound is crucial for the economic viability of its synthesis. Several strategies can be employed to enhance the reaction yield, focusing on the optimization of key reaction parameters.

Catalyst and Ligand Selection: In transition metal-mediated couplings, the choice of the metal center (e.g., palladium vs. nickel) and the supporting ligand is critical. wikipedia.orgwikipedia.org For instance, in Suzuki couplings, electron-rich and bulky phosphine (B1218219) ligands can often improve catalytic activity and, consequently, the yield. organic-chemistry.org

Reaction Conditions: Temperature, reaction time, and the nature of the solvent can significantly influence the outcome of the reaction. Optimizing these parameters through systematic screening is essential. For example, some cross-coupling reactions that are sluggish at room temperature can see significant yield improvements at higher temperatures. google.com

Reagent Stoichiometry: The molar ratio of the reactants, including the aryl halide, the ethylating agent, the base, and the catalyst loading, must be carefully controlled. A slight excess of the organometallic reagent is often used to ensure complete consumption of the more valuable aryl halide precursor.

ParameterOptimization StrategyExpected Outcome
Catalyst System Screening various metal precursors (Pd, Ni) and ligands (phosphines, N-heterocyclic carbenes). organic-chemistry.orgorganic-chemistry.orgIncreased reaction rate and selectivity, leading to higher product yield.
Temperature Varying the reaction temperature to find the optimal balance between reaction rate and catalyst stability/side reactions.Enhanced conversion of starting materials and minimized byproduct formation.
Solvent Testing a range of solvents to improve reagent solubility and reaction kinetics.Improved reaction efficiency and easier product work-up.
Base For reactions like Suzuki coupling, evaluating different inorganic or organic bases and their concentrations. organic-chemistry.orgEfficient activation of the organoboron reagent, driving the reaction to completion.

Purity Profile Improvement in Synthesis

The enhancement of the purity profile of this compound is a critical aspect of its synthesis, ensuring the final product meets the stringent quality requirements for its intended applications. The control and reduction of impurities, which can originate from starting materials, side reactions, or subsequent degradation, are paramount. Common strategies to improve purity involve the optimization of reaction conditions, the use of high-purity reagents, and the implementation of effective purification techniques.

Research into the synthesis of related benzoic acid derivatives highlights common challenges in achieving high purity. For instance, in the synthesis of similar compounds, byproducts from incomplete reactions or side reactions often contaminate the final product, necessitating complex purification procedures. google.com The presence of regioisomers is another significant concern, as their similar physical and chemical properties can make them difficult to separate from the desired product. longdom.org

Key Strategies for Purity Enhancement:

Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound and impurities at an elevated temperature and allow the desired compound to crystallize upon cooling, leaving the impurities in the solution. For example, methods for purifying other benzoic acid derivatives have successfully employed solvents like methanol (B129727) or dichloromethane (B109758) for recrystallization, significantly increasing the purity of the final product. google.compatsnap.com A patent for purifying 3,4,5-trimethoxybenzoic acid, for instance, details a process of dissolving the crude product in methylene (B1212753) chloride, followed by cooling to induce crystallization, which effectively reduces total impurities. google.com

Chromatography: Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful for separating compounds with very similar properties. While often used for analytical purposes to determine purity, preparative chromatography can be employed to isolate the pure compound from a mixture. For instance, gas chromatography has been effectively used to detect and quantify regioisomeric impurities in raw materials like 3-chloro-5-fluorophenol (B150331) to below 0.10 area%. longdom.org

Washing: Washing the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be a simple and effective initial purification step.

The effectiveness of these purification methods can be monitored using analytical techniques like HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can quantify the levels of specific impurities before and after purification, providing a clear measure of the improvement in the purity profile.

Below are tables illustrating the potential impact of purification techniques on the purity of a synthesized benzoic acid derivative, based on findings for related compounds.

Table 1: Illustrative Purity Profile Improvement of a Benzoic Acid Derivative via Recrystallization

StagePurity (by HPLC)Key Impurity A (%)Key Impurity B (Regioisomer) (%)
Crude Product85.2% - 95.6%0.5% - 9.6%~1.5%
After Recrystallization>99.0%<0.1%<0.15%

This data is illustrative and based on findings for similar compounds like 3-chloromethyl benzoic acid and regioisomer detection in related phenols. google.comlongdom.org

Table 2: Comparison of Purification Methods for a Generic Benzoic Acid

Purification MethodStarting PurityFinal PurityAdvantagesDisadvantages
Single Solvent Recrystallization~95%>98.5%Simple, cost-effective for large scale. patsnap.comSolvent selection can be challenging.
Multi-Solvent Recrystallization~95%>99%Can achieve higher purity for difficult separations.More complex, requires solvent miscibility.
Column Chromatography~90%>99.5%High resolution, effective for removing closely related impurities. longdom.orgMore expensive, solvent intensive.

This table provides a general comparison based on common laboratory and industrial practices.

Chemical Reactivity and Transformation Chemistry of 3 Chloro 5 Ethylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for a range of modifications that alter the molecule's physical and chemical properties.

Esterification and Amidation for Functionalization

Esterification: 3-Chloro-5-ethylbenzoic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.edutcu.edu The reaction is an equilibrium process, and to drive it towards the product side, the water formed is typically removed, or a large excess of the alcohol is used. tcu.edu For instance, the reaction with ethanol (B145695) would yield ethyl 3-chloro-5-ethylbenzoate. nih.gov The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate esterification under milder conditions, particularly for more sensitive alcohols. jocpr.com

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, direct amidation can be accomplished using coupling reagents that activate the carboxylic acid in situ. A variety of modern coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), can be employed to facilitate the reaction between the carboxylic acid and an amine under mild conditions, offering high yields and broad functional group tolerance. nih.govrsc.org

Table 1: Exemplary Conditions for Esterification and Amidation of Substituted Benzoic Acids This table presents typical reaction conditions generalized from literature on benzoic acid and its substituted derivatives.

Transformation Reagents Catalyst/Activator Solvent Temperature (°C) Typical Yield (%)
Esterification Ethanol Conc. H₂SO₄ Excess Ethanol Reflux 70-90
Methanol (B129727) SOCl₂ Toluene Reflux 85-95
Benzyl (B1604629) alcohol DCC, DMAP Dichloromethane (B109758) Room Temp 80-95
Amidation Benzylamine HATU, DIPEA Dimethylformamide Room Temp 80-98
Aniline PPh₃, I₂ Acetonitrile Room Temp 75-90
Cyclohexylamine B(OCH₂CF₃)₃ Toluene 80-110 70-90

Reduction to Benzylic Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-chloro-5-ethylphenyl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). quora.comdoubtnut.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the benzyl alcohol.

Alternatively, catalytic hydrogenation can be employed. While direct hydrogenation of a carboxylic acid requires harsh conditions, conversion to the corresponding ester, such as ethyl 3-chloro-5-ethylbenzoate, allows for reduction under milder hydrogenation conditions using catalysts like copper chromite or specialized bimetallic catalysts such as Pt/SnO₂. qub.ac.uk

Selective reduction to the corresponding aldehyde, 3-chloro-5-ethylbenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of specialized, sterically hindered reducing agents at low temperatures, or a multi-step process involving initial conversion of the carboxylic acid to a derivative like a Weinreb amide, which can then be reduced to the aldehyde.

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from this compound, a process known as decarboxylation, is generally difficult and requires forcing conditions. Aromatic carboxylic acids are significantly more stable than their aliphatic counterparts. Thermal decarboxylation, if it occurs, would proceed at high temperatures, often in the presence of a copper catalyst or in a high-boiling solvent like quinoline. msu.edu

Another method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.orgyoutube.com This reaction proceeds via a carbanion intermediate, which is then protonated. The presence of electron-withdrawing groups on the aromatic ring can stabilize the carbanion intermediate and facilitate decarboxylation. However, the chloro group is only moderately electron-withdrawing, and the ethyl group is electron-donating, making this process challenging for this compound.

Recent developments in catalysis have shown that decarboxylation of aromatic carboxylic acids can be achieved under milder conditions using transition metal catalysts, such as those based on silver or palladium, although these methods are often substrate-specific. nih.gov

Reactivity of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the position of further substitution reactions on the ring.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the regiochemical outcome. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. tcu.edu The chlorine atom (-Cl) is also deactivating due to its inductive electron withdrawal, but it is an ortho-, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. assets-servd.host The ethyl group (-C₂H₅) is an activating, ortho-, para-directing group due to its electron-donating inductive effect. nih.gov

The positions on the ring available for substitution are C2, C4, and C6.

Position C2: ortho to -COOH and -Cl, meta to -C₂H₅.

Position C4: para to -Cl, ortho to -C₂H₅, and meta to -COOH.

Position C6: ortho to -COOH and -C₂H₅, meta to -Cl.

Considering the combined effects, position 4 is activated by the ethyl group (ortho) and the chloro group (para), and it is meta to the deactivating carboxylic acid. Position 6 is activated by the ethyl group (ortho) but is ortho to the deactivating and sterically hindering carboxylic acid. Position 2 is ortho to two deactivating groups. Therefore, substitution is most likely to occur at the C4 position, and possibly at the C6 position to a lesser extent, depending on the specific reaction conditions and the steric bulk of the incoming electrophile.

Nitration: The nitration of this compound would typically be carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. doubtnut.com The electrophile in this reaction is the nitronium ion (NO₂⁺). Based on the directing effects discussed above, the major product expected would be 3-chloro-5-ethyl-2-nitrobenzoic acid and/or 3-chloro-5-ethyl-4-nitrobenzoic acid. Given the reinforcing directing effects of the chloro and ethyl groups towards the C4 position, and it being meta to the carboxyl group, 4-nitro-3-chloro-5-ethylbenzoic acid is the most probable major isomer.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which generates the electrophile SO₃. qub.ac.ukchemicalbook.com This reaction is generally reversible. Similar to nitration, the sulfonic acid group (-SO₃H) would be directed to the positions most activated by the existing substituents. Therefore, the expected major product of sulfonation would be 3-chloro-5-ethyl-4-sulfobenzoic acid .

Table 2: Predicted Products of Electrophilic Aromatic Substitution of this compound This table is based on established principles of directing effects in electrophilic aromatic substitution.

Reaction Reagents Predicted Major Product Predicted Minor Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄ 4-Nitro-3-chloro-5-ethylbenzoic acid 2-Nitro-3-chloro-5-ethylbenzoic acid, 6-Nitro-3-chloro-5-ethylbenzoic acid
Sulfonation Fuming H₂SO₄ (H₂SO₄/SO₃) 4-Sulfo-3-chloro-5-ethylbenzoic acid 2-Sulfo-3-chloro-5-ethylbenzoic acid, 6-Sulfo-3-chloro-5-ethylbenzoic acid
Further Halogenation Pattern Analysis

The aromatic ring of this compound is subject to electrophilic aromatic substitution, such as further halogenation. The orientation of incoming substituents is dictated by the directing effects of the groups already present: the carboxylic acid (-COOH), the chloro (-Cl) group, and the ethyl (-CH₂CH₃) group.

Directing Effects:

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

The chloro substituent is also deactivating but is considered an ortho, para-director due to the influence of its lone pairs, though its inductive effect is strong.

The ethyl group is an activating, ortho, para-director through its electron-donating inductive effect.

When predicting the outcome of further halogenation (e.g., bromination or chlorination), these competing effects must be considered. The positions ortho and para to the ethyl group are C2, C4, and C6. The positions meta to the carboxylic acid are C1 (already substituted) and C5 (already substituted). The positions meta to the chloro group are C1 and C5 (both substituted).

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The chloro substituent on the aromatic ring of this compound can be replaced via nucleophilic aromatic substitution (NAS). nih.gov This type of reaction is generally challenging for simple aryl halides but is facilitated by the presence of electron-withdrawing groups on the ring. libretexts.org In this molecule, both the carboxylic acid and the chloro group itself are electron-withdrawing, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

Effective nucleophiles for this reaction include alkoxides, amines, and thiols. The reaction rate is dependent on the strength of the nucleophile and is accelerated by the electron-withdrawing nature of the other substituents on the ring. masterorganicchemistry.com

Transformations Involving the Ethyl Group

Oxidation Reactions of the Alkyl Side Chain

The ethyl group attached to the benzene ring is susceptible to oxidation, a common reaction for alkylbenzenes. Strong oxidizing agents, such as hot, acidified potassium permanganate (B83412) (KMnO₄) or hot chromic acid, can oxidize the entire alkyl side chain to a carboxylic acid group, provided there is at least one benzylic hydrogen. quora.com

Applying this to this compound, the ethyl group would be oxidized to a second carboxylic acid group. This transformation would convert this compound into 3-chloro-1,5-benzenedicarboxylic acid . This reaction proceeds regardless of the length of the alkyl chain, making it a reliable method for introducing an additional carboxyl group at that position.

Functionalization of the Ethyl Moiety

Beyond complete oxidation, the ethyl group can undergo other functionalization reactions, primarily at the benzylic position (the carbon atom attached directly to the aromatic ring). This position is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical.

One key reaction is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This selectively introduces a bromine atom at the benzylic position, yielding 3-chloro-5-(1-bromoethyl)benzoic acid . This brominated intermediate is highly valuable as it can subsequently undergo various nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NH₂) at the benzylic carbon.

Cross-Coupling Reactions Involving the Chloro Substituent

The carbon-chlorine bond in this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful and versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net While aryl chlorides are less reactive than the corresponding bromides and iodides, successful couplings can be achieved with the appropriate choice of catalyst system, often involving electron-rich, bulky phosphine (B1218219) ligands (such as XPhos or RuPhos) and suitable bases like cesium carbonate or potassium carbonate. nih.govnih.gov

In the context of this compound, the chloro substituent can be coupled with a variety of aryl- or heteroarylboronic acids. nih.gov This reaction offers a direct route to synthesize a diverse library of 5-ethyl-biphenyl-3-carboxylic acid derivatives. The general reaction scheme involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

The table below illustrates potential products from the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reactant 1Reactant 2 (Arylboronic Acid)Potential Product
This compoundPhenylboronic acid5-ethyl-biphenyl-3-carboxylic acid
This compound4-Methoxyphenylboronic acid5-ethyl-4'-methoxy-biphenyl-3-carboxylic acid
This compound4-Formylphenylboronic acid5-ethyl-4'-formyl-biphenyl-3-carboxylic acid
This compound3-Pyridinylboronic acid3-ethyl-5-(pyridin-3-yl)benzoic acid

Stille, Heck, and Sonogashira Coupling Potentials

The structure of this compound, featuring an aryl chloride moiety, positions it as a viable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org The reactivity of the C-Cl bond in this compound allows for its participation in cornerstone transformations such as the Stille, Heck, and Sonogashira couplings.

Stille Coupling

The Stille reaction facilitates the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For this compound, the reaction would involve the palladium-catalyzed coupling between the aryl chloride and an organostannane reagent. While aryl chlorides are generally less reactive than the corresponding bromides, iodides, or triflates, modern catalytic systems have been developed to effectively activate these more robust bonds. wikipedia.orgharvard.edu The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product. wikipedia.orglibretexts.org The use of specific ligands, such as sterically hindered, electron-rich phosphines, and additives like copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu

Table 1: Typical Reaction Conditions for Stille Coupling of Aryl Chlorides
ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Facilitates the catalytic cycle
Ligand PPh₃, P(t-Bu)₃, electron-rich phosphines, N-heterocyclic carbenes (NHCs)Stabilizes the palladium center and accelerates the reaction
Organostannane R-Sn(Alkyl)₃ (where R = vinyl, aryl, alkynyl, etc.)Provides the carbon nucleophile for the coupling
Solvent Toluene, Dioxane, THF, DMFSolubilizes reactants and facilitates the reaction
Additive CuI, CsFCan act as a co-catalyst or scavenger to enhance the reaction rate

This table presents generalized conditions and may require optimization for the specific substrate.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org this compound could serve as the aryl halide component, reacting with various alkenes to introduce a vinyl group onto the aromatic ring. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While early examples of the Heck reaction required harsh conditions, advancements have enabled the use of aryl chlorides and the execution of the reaction under milder conditions, sometimes even in aqueous or ionic liquid media. wikipedia.orgorganic-chemistry.org The choice of base, catalyst, and ligands is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 2: General Parameters for Heck Coupling with Aryl Chlorides
ComponentExamplesRole in Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂, PalladacyclesThe primary catalyst for the C-C bond formation
Alkene Styrene, acrylates, ethyleneThe coupling partner for the aryl halide
Base Et₃N, K₂CO₃, KOAcNeutralizes the hydrogen halide byproduct
Solvent DMF, NMP, Acetonitrile, Water (with additives)Provides the reaction medium
Ligand Phosphines (e.g., P(o-tolyl)₃), NHCsModulates catalyst activity and stability

This table illustrates common components for the Heck reaction; specific conditions depend on the substrates.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org this compound can function as the sp²-hybridized partner, coupling with various terminal alkynes. The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for high functional group tolerance. wikipedia.orgrsc.org Copper-free variations have also been developed to circumvent issues like the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Table 3: Common Conditions for Sonogashira Coupling
ComponentExamplesFunction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for the cross-coupling cycle
Copper Co-catalyst CuIActivates the alkyne for transmetalation
Terminal Alkyne Phenylacetylene, Propyne, etc.The C(sp) coupling partner
Base Diethylamine, Triethylamine, K₂CO₃Neutralizes the HX byproduct and acts as a solvent
Solvent DMF, THF, AminesSolubilizes reactants

This table shows representative conditions for the Sonogashira coupling. Copper-free protocols often employ different ligand and base systems. organic-chemistry.orgrsc.org

Exploration of Novel Reaction Pathways and Unique Reactivity Patterns

While the participation of this compound in standard cross-coupling reactions is predictable based on its structure, the exploration of novel and unique reactivity remains an area of interest. The specific substitution pattern—an electron-withdrawing chloro group and an electron-donating ethyl group at meta positions relative to the carboxylic acid—can give rise to distinct electronic properties that may be harnessed in unconventional transformations.

Research into related functionalized aromatic compounds has revealed unexpected reaction pathways. For instance, novel acid-catalyzed transformations have been observed in other complex, chloro-substituted heterocyclic systems, leading to the formation of unanticipated products through intramolecular cyclizations and rearrangements. mdpi.com Such findings underscore the potential for discovering new reactions when functionalized molecules like this compound are subjected to diverse reaction conditions.

The interplay of the substituents could influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions, potentially allowing for transformations that are not readily achievable with differently substituted benzoic acids. The carboxylic acid group itself can be converted into other functional groups, such as acyl chlorides or esters, which exhibit their own distinct reactivity. For example, acyl chlorides derived from benzoic acids can participate in acyl Sonogashira reactions to form α,β-alkynyl ketones, which are versatile intermediates for synthesizing various heterocyclic compounds. dntb.gov.ua The unique electronic environment of the 3-chloro-5-ethylbenzoyl chloride could influence the course of such subsequent reactions.

Further investigation into the derivatization of the carboxylic acid, metal-catalyzed C-H activation, or photochemical reactions could uncover unique reactivity patterns specific to this molecule, expanding its utility as a building block in the synthesis of complex organic molecules for materials science or medicinal chemistry. rsc.orgchemimpex.com

Derivatization Chemistry and Generation of Complex Chemical Entities from 3 Chloro 5 Ethylbenzoic Acid

Synthesis of Substituted Esters and Amides for Diverse Applications

The carboxylic acid moiety of 3-chloro-5-ethylbenzoic acid is the primary site for derivatization into esters and amides. These functional groups are prevalent in a vast array of biologically active molecules and functional materials.

Esters: Esterification of this compound can be achieved through several standard methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Another effective method is the reaction of the corresponding acyl chloride with an alcohol. 3-Chloro-5-ethylbenzoyl chloride can be prepared by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a wide range of alcohols to yield the desired esters.

Amides: Similarly, amides of this compound can be synthesized from the parent carboxylic acid. Direct condensation with an amine is possible but often requires high temperatures and may result in low yields. A more efficient approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation under milder conditions.

Alternatively, the pre-formed 3-chloro-5-ethylbenzoyl chloride can be reacted with a primary or secondary amine to produce the corresponding amide. This is a highly efficient and widely used method in organic synthesis.

While specific examples for this compound are not documented, the general reactivity patterns of benzoic acids suggest that a diverse library of ester and amide derivatives could be readily accessed.

Preparation of Chiral Derivatives

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals and agrochemicals. This compound itself is achiral. However, it can be used as a starting material to generate chiral derivatives.

One potential route to chiral molecules is through the formation of diastereomeric salts. Reaction of this compound with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would produce a mixture of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a strong acid would liberate the enantiomerically enriched this compound, should a chiral axis or plane be introduced through further modification, or more commonly, the chiral amine would be recovered.

A more direct approach involves the use of chiral auxiliaries. The carboxylic acid could be coupled to a chiral auxiliary, and subsequent reactions on the molecule could be directed by the stereocontrol of the auxiliary. After the desired transformation, the chiral auxiliary can be cleaved to yield the chiral product.

It is important to note that there is no specific information in the current scientific literature regarding the preparation of chiral derivatives from this compound. The methods described are based on general principles of asymmetric synthesis.

Formation of Polyfunctionalized Intermediates

The aromatic ring of this compound provides opportunities for the introduction of additional functional groups, leading to polyfunctionalized intermediates. These intermediates can then be used to construct more complex molecular architectures.

Electrophilic aromatic substitution reactions are a primary means of functionalizing the benzene (B151609) ring. The directing effects of the existing substituents (chloro, ethyl, and carboxylic acid) will govern the position of the incoming electrophile. The chloro and ethyl groups are ortho, para-directing, while the carboxylic acid group is a meta-director. The interplay of these directing effects would need to be considered for any planned substitution. For instance, nitration using a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group at a position influenced by the combined directing effects of the substituents.

Further functionalization can also be achieved by modifying the ethyl group. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could introduce a bromine atom at the benzylic position of the ethyl group. This bromide can then be displaced by a variety of nucleophiles to introduce new functional groups.

The carboxylic acid itself can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Regioselective Modifications and Functional Group Interconversions

Regioselectivity is a key consideration when modifying a molecule with multiple reactive sites. In the case of this compound, the primary challenge lies in selectively modifying the aromatic ring or the side chains.

As mentioned, the regioselectivity of electrophilic aromatic substitution is determined by the existing substituents. Careful selection of reaction conditions and reagents can favor substitution at a particular position. For example, Friedel-Crafts acylation would be expected to occur at the positions ortho to the ethyl group and meta to the carboxylic acid.

Functional group interconversions can also be performed regioselectively. For instance, the carboxylic acid can be selectively converted to other functional groups without affecting the chloro or ethyl substituents. The reduction of the carboxylic acid to an alcohol is one such example. The chloro group on the aromatic ring can potentially be displaced by other nucleophiles via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups.

The development of specific protocols for the regioselective modification of this compound would require experimental investigation, as no such studies are currently available in the published literature.

Role As a Precursor in Advanced Organic Synthesis

Utility in the Synthesis of Complex Organic Molecules

The structural framework of 3-chloro-5-ethylbenzoic acid, characterized by its reactive carboxylic acid group and the modifiable aromatic ring, positions it as a key starting material for the construction of more elaborate organic structures.

Precursor for Pharmaceutical and Agrochemical Intermediates

The substituted benzoic acid motif is a common feature in a multitude of biologically active compounds. While direct and extensive research on this compound in marketed drugs is not widely published, the application of closely related analogues underscores its potential in medicinal and agrochemical chemistry.

For instance, derivatives of chlorobenzoic acids are integral to the synthesis of various pharmaceuticals. A notable example is the development of novel anti-inflammatory agents. One such compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated as a potential alternative to aspirin, demonstrating the utility of the 3-chloro-substituted benzoyl moiety in designing drugs with specific biological targets. nih.gov This analogue of a 3-chloro-benzoic acid derivative has shown promise due to its potential for selective COX-2 inhibition. nih.gov

Furthermore, the synthesis of potent antimicrobial agents often relies on halogenated benzoic acid intermediates. A key intermediate for certain antimicrobial 3-quinolinecarboxylic acid drugs is 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.netsemanticscholar.org The preparation of these complex molecules highlights the importance of the specific placement of halogen atoms on the benzoic acid ring for achieving desired pharmacological activity. researchgate.netsemanticscholar.org

In the realm of agrochemicals, substituted benzoic acids and their esters are also significant. Ethyl 3-chloro-5-sulfamoylbenzoate, an analogue of this compound, is a valuable intermediate for designing molecules with potential antimicrobial and herbicidal activities. The sulfonamide group, in combination with the chloro-substituted benzene (B151609) ring, is a key pharmacophore that can be further elaborated to produce a range of agrochemically relevant compounds. The general synthetic utility of such compounds is outlined in the table below.

Intermediate AnalogueTarget Compound ClassPotential Application
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidSalicylic acid derivativesAnti-inflammatory agents nih.gov
3-chloro-2,4-difluoro-5-hydroxybenzoic acid3-Quinolinecarboxylic acidsAntimicrobial drugs researchgate.netsemanticscholar.org
Ethyl 3-chloro-5-sulfamoylbenzoateSulfonamide derivativesAntimicrobials, Herbicides

Building Block for Natural Product Analogues and Scaffolds

Natural products are a rich source of inspiration for the design of novel therapeutic agents. The synthesis of natural product analogues often involves the use of versatile building blocks that allow for the systematic modification of a core structure to explore structure-activity relationships. While specific examples of this compound in the total synthesis of natural products are not prominent in the literature, its structural features make it a candidate for the creation of analogues.

The concept of using small, well-defined molecules as "building blocks" is central to diversity-oriented synthesis (DOS), a strategy aimed at producing libraries of structurally diverse small molecules for high-throughput screening. nih.gov Substituted benzoic acids can serve as such building blocks to introduce specific aromatic moieties into larger, more complex scaffolds that mimic the structural motifs found in natural products.

Application in Materials Science Research

The rigid and readily functionalizable nature of this compound makes it a compound of interest in materials science, particularly in the synthesis of specialty polymers and as a precursor to ligands for catalytic systems.

Monomer or Building Block for Specialty Polymers and Copolymers

Substituted benzoic acids are well-established monomers in the production of high-performance polymers, most notably liquid crystal polymers (LCPs). LCPs are a class of materials known for their exceptional mechanical strength, thermal stability, and chemical resistance. zeusinc.com The rod-like structure of benzoic acid derivatives is a key factor in the formation of the liquid crystalline phases that give these polymers their unique properties. nih.gov

Specifically, p-hydroxybenzoic acid is a fundamental building block for many commercial LCPs. zeusinc.com By analogy, this compound, with its defined aromatic structure, could be explored as a co-monomer to modify the properties of LCPs. The introduction of the chloro and ethyl groups could influence key characteristics such as solubility, melting temperature, and the nature of the liquid crystal phase. The esterification of benzoic acids is a common method for their incorporation into polyester-based LCPs. researchgate.netmdpi.com

Benzoic Acid-based MonomerPolymer TypeKey Property
p-Hydroxybenzoic acidLiquid Crystal Polymer (LCP)High thermal stability zeusinc.com
Benzoic acid esters of celluloseLiquid Crystalline PolymerForms ordered crystal phases researchgate.net

Ligand Precursor in Coordination Chemistry for Catalytic Systems

The carboxylic acid group of this compound can be readily converted into various other functional groups, or it can be used directly to coordinate with metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. These complexes can have interesting properties, including catalytic activity.

While specific research on catalytic systems derived from this compound is limited, the broader class of substituted benzoic acids is known to form complexes with a range of transition metals. The electronic properties of the resulting complexes, which are crucial for their catalytic performance, can be fine-tuned by the substituents on the benzoic acid ring. The chlorine atom, being an electron-withdrawing group, and the ethyl group, being an electron-donating group, would have opposing effects on the electron density of the aromatic ring and, consequently, on the coordinating properties of the carboxylate group. This electronic tug-of-war could be exploited to modulate the reactivity of a metal center in a catalytic cycle.

Furthermore, benzoic acid derivatives are known to participate in the formation of supramolecular structures through hydrogen bonding, which can be used to direct the assembly of more complex architectures with potential applications in catalysis and materials science. nih.gov

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to elucidating the mechanisms of reactions involving 3-chloro-5-ethylbenzoic acid. These studies provide insights into reaction rates, the influence of substituents, and the identification of transient intermediates.

Kinetic Studies:

Kinetic investigations of reactions involving substituted benzoic acids, such as esterification, hydrolysis, and reactions with various nucleophiles, are often used to quantify the electronic effects of substituents on the benzene (B151609) ring. For a reaction involving this compound, the rate constant would be influenced by the electronic properties of both the chloro and ethyl groups.

The Hammett equation is a powerful tool in such studies, relating the reaction rate of a substituted benzene derivative to the nature of its substituents. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (benzoic acid).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

A hypothetical kinetic study on the esterification of this compound would likely show a reaction rate that is slightly enhanced compared to benzoic acid, due to the dominant electron-withdrawing effect of the chlorine atom.

Spectroscopic Studies:

Spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are indispensable for monitoring reaction progress and identifying intermediates and products.

FTIR Spectroscopy: In a reaction involving the carboxyl group of this compound, FTIR can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹), and the appearance of new bands corresponding to the products, for instance, the C=O stretch of an ester at a higher frequency.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can track changes in the chemical environment of the protons and carbons in the molecule throughout a reaction. For example, in an esterification reaction, the chemical shift of the carboxylic acid proton would disappear, and new signals corresponding to the protons of the alcohol moiety would appear in the product ester. The aromatic signals in both ¹H and ¹³C NMR would also be subtly affected by the change in the carboxylic acid group.

In-situ Spectroscopy: Techniques like in-situ FTIR or NMR allow for real-time monitoring of reacting species, providing valuable data for kinetic analysis and the detection of short-lived intermediates that might not be observable by conventional methods.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to examine the electronic structure and predict the reactivity of molecules like this compound. These calculations can offer insights that are complementary to experimental findings.

Electronic Structure and Reactivity Descriptors:

DFT calculations can be used to determine a range of electronic properties and reactivity descriptors. For this compound, these would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting the site for nucleophilic attack.

Atomic Charges: Methods like Mulliken, Löwdin, or Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom. These charges can help in understanding the inductive effects of the chloro and ethyl substituents on the aromatic ring and the carboxyl group.

A hypothetical DFT study on this compound would likely reveal that the electron-withdrawing chlorine atom lowers the energy of the LUMO, making the molecule a better electron acceptor, while the electron-donating ethyl group would slightly raise the HOMO energy.

Computational Modeling of Synthetic Pathways and Selectivity

Computational modeling can be a valuable tool for investigating potential synthetic routes to this compound and for understanding the factors that control selectivity in its reactions.

Modeling Synthetic Pathways:

The synthesis of this compound could involve several steps, such as the Friedel-Crafts ethylation of a chlorotoluene derivative followed by oxidation, or the chlorination of ethylbenzoic acid. Computational chemistry can be used to model the reaction profiles of these synthetic steps. This involves:

Locating Transition States: By calculating the potential energy surface, the transition state structures for each elementary step can be identified.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different proposed pathways, the most energetically favorable route can be predicted.

For example, in the chlorination of 3-ethylbenzoic acid, computational modeling could be used to determine whether chlorination is more likely to occur at the ortho or meta positions relative to the ethyl group, by comparing the activation energies for the formation of the different isomers.

Predicting Selectivity:

Many reactions can yield multiple products. Computational modeling can help predict the regioselectivity or stereoselectivity of reactions involving this compound. For instance, in an electrophilic aromatic substitution reaction on this compound, computational models can predict the most likely site of substitution by calculating the relative energies of the possible intermediates (sigma complexes). The chloro group is a deactivating but ortho-, para-director, while the ethyl group is an activating ortho-, para-director. The carboxyl group is a deactivating meta-director. The interplay of these directing effects would determine the final product distribution, which can be rationalized through computational analysis of the stability of the reaction intermediates.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the carboxyl and ethyl groups in this compound means that the molecule can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

Identifying Stable Conformers:

The primary conformational flexibility in this compound arises from the rotation around the C-C bond connecting the carboxyl group to the benzene ring and the C-C bond of the ethyl group.

Rotation of the Carboxyl Group: The carboxyl group can be planar or non-planar with respect to the benzene ring. For many substituted benzoic acids, a planar or near-planar conformation is the most stable due to conjugation between the carboxyl group and the aromatic π-system. The presence of the meta-substituents in this compound is not expected to cause significant steric hindrance that would force the carboxyl group out of planarity, unlike in ortho-substituted benzoic acids.

Rotation of the Ethyl Group: The ethyl group can also rotate, leading to different orientations of the methyl group relative to the benzene ring.

Computational methods, such as relaxed potential energy surface scans, can be used to systematically explore the conformational space by rotating these bonds and calculating the energy at each step. This allows for the identification of the minimum energy conformations.

Energy Landscape Mapping:

The results of the conformational analysis can be visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its conformational coordinates. The PES for this compound would show energy wells corresponding to the stable conformers and saddle points corresponding to the transition states for their interconversion. The energy differences between the conformers and the heights of the energy barriers determine the relative populations of the conformers at a given temperature and the ease with which they can interconvert. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state.

Data from a Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (C-C-C=O) (°) Dihedral Angle (C-C-C-H) (°) Relative Energy (kcal/mol)
1 ~0 ~60 0.00 (Global Minimum)
2 ~0 ~180 0.5
3 ~180 ~60 2.5
4 ~180 ~180 3.0

Analytical Methodologies for Research and Process Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for identifying impurities.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3-chloro-5-ethylbenzoic acid and its derivatives. While direct spectral data for this compound is not publicly cataloged in detail, its expected ¹H and ¹³C NMR spectra can be inferred from data on analogous compounds like 3-chlorobenzoic acid rsc.orgrsc.org.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct multiplets in the downfield region (typically δ 7.5-8.0 ppm). The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can vary with solvent and concentration rsc.org.

The ¹³C NMR spectrum provides information on the carbon framework. The carboxyl carbon is typically observed around δ 166-172 ppm rsc.org. The aromatic carbons would have distinct signals, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures like 3-chlorobenzoic acid and standard substituent effects.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxyl (-COOH)> 10 (broad s)~167
Aromatic C-H (Position 2)~7.9 (s)~129
Aromatic C-H (Position 4)~7.6 (s)~133
Aromatic C-H (Position 6)~7.8 (s)~130
Ethyl (-CH₂)~2.7 (q)~29
Ethyl (-CH₃)~1.2 (t)~15
Aromatic C-Cl-~134
Aromatic C-COOH-~132
Aromatic C-CH₂CH₃-~145

s = singlet, t = triplet, q = quartet

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, MS is critical for confirming its identity in reaction mixtures and assessing the purity of the final product.

Electron ionization (EI) mass spectrometry of the parent compound, 3-chlorobenzoic acid, shows a distinct molecular ion peak and fragmentation patterns corresponding to the loss of functional groups nist.gov. For this compound, the molecular ion [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification uni.lu.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu Data predicted using computational models.

Adduct Formula m/z (mass-to-charge ratio)
[M+H]⁺[C₉H₁₀ClO₂]⁺185.03639
[M+Na]⁺[C₉H₉ClNaO₂]⁺207.01833
[M-H]⁻[C₉H₈ClO₂]⁻183.02183
[M+NH₄]⁺[C₉H₁₃ClNO₂]⁺202.06293
[M]⁺[C₉H₉ClO₂]⁺184.02856

For instance, studies on related halogenated benzoic acids, such as 3-chloro-2,4,5-trifluorobenzoic acid, demonstrate the methodology. researchgate.net In such structures, the carboxylic acid groups typically form centrosymmetric dimers in the crystal lattice through intermolecular O-H···O hydrogen bonds. researchgate.net The carboxyl group is often slightly twisted relative to the plane of the benzene (B151609) ring. researchgate.net By synthesizing a suitable crystalline derivative of this compound, its absolute structure could be determined with high precision, providing definitive data that complements spectroscopic findings.

Chromatographic Techniques for Purity Analysis and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it ideal for monitoring the progress of a reaction and for quantifying the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC) is the premier method for monitoring the conversion of reactants to products and for the final purity assessment of non-volatile compounds like this compound. The technique's high resolution allows for the separation of the main product from starting materials, intermediates, and byproducts.

A typical setup would involve a reverse-phase (RP) HPLC method. The analysis of related compounds, such as ethyl 3-chloro-4-hydroxy-5-methoxybenzoate, utilizes a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (LC-MS) for peak identification. sielc.com Purity is often determined by UV detection, and the method can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, precision, and accuracy. ekb.eg

Table 3: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives Parameters are based on established methods for similar compounds. sielc.comekb.eg

Parameter Condition Purpose
Column C18 Reverse-Phase (e.g., Zorbax SB-Aq, Newcrom R1)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic or Phosphoric AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol (B129727)Organic component for elution.
Elution Mode Gradient or IsocraticTo achieve optimal separation of all components.
Flow Rate 0.8 - 1.2 mL/minControls retention time and resolution.
Detection UV-Vis Detector (e.g., at 205 nm or 240 nm)Quantifies compounds based on UV absorbance.
Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its carboxylic acid group, GC is highly relevant for analyzing potential volatile byproducts or for the analysis of more volatile derivatives, such as its esters. For example, the NIST WebBook notes the availability of GC data for ethyl 3-chlorobenzoate, a volatile ester derivative. nist.govnist.gov

In the context of synthesizing this compound, GC coupled with Mass Spectrometry (GC-MS) would be the ideal method to identify and quantify any low-boiling-point impurities, unreacted volatile starting materials, or side-products formed during the reaction. This ensures that the final product is free from contaminants that might not be easily detected by HPLC.

In-situ Reaction Monitoring Techniques (e.g., IR, Raman, NMR)

In-situ reaction monitoring has become an indispensable tool in modern chemical process development and research, offering real-time insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. As part of Process Analytical Technology (PAT), these techniques facilitate a deeper understanding and tighter control over chemical transformations, ensuring product quality and process efficiency. google.comgoogle.com For a compound such as this compound, which possesses distinct functional groups, spectroscopic methods like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for real-time analysis. These non-destructive methods can often be implemented directly into a reactor using fiber-optic probes, providing a continuous stream of data without the need for sampling, which can alter the reaction state. americanpharmaceuticalreview.comyoutube.com

The application of these techniques allows for the precise tracking of reactant consumption and product formation. For instance, in a hypothetical synthesis of this compound via the oxidation of 3-chloro-5-ethylbenzaldehyde, each spectroscopic method would offer a unique window into the molecular changes as the aldehyde functional group is converted into a carboxylic acid.

Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions involving changes in functional groups with strong dipole moments. researchgate.netyoutube.com By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, spectra can be collected in real-time. youtube.com For the oxidation of 3-chloro-5-ethylbenzaldehyde, FTIR would be ideal for tracking the key functional group transformation.

The disappearance of the starting material can be monitored by the decrease in the characteristic vibrational bands of the aldehyde, specifically the C=O stretch and the C-H stretch. Concurrently, the formation of this compound would be evidenced by the appearance and increase in intensity of the broad O-H stretch of the carboxylic acid's hydrogen-bonded dimer and the distinct C=O stretch of the acid. youtube.com

Research Findings: While specific studies on this compound are not prevalent in public literature, data from analogous systems demonstrate the utility of in-situ FTIR. For example, in monitoring reactions involving carboxylic acids, the C=O stretching vibration is a key indicator. In a study on the reaction of CO2 with prolinate, the formation of a carbamate (B1207046) and a carboxylic acid was distinguished by monitoring the carbonyl region between 1660 and 1720 cm⁻¹. youtube.com Similarly, for the synthesis of this compound, the disappearance of the aldehyde C=O peak around 1705 cm⁻¹ and the emergence of the carboxylic acid C=O peak around 1720 cm⁻¹ would be tracked.

Table 1: Hypothetical In-situ FTIR Data for the Oxidation of 3-chloro-5-ethylbenzaldehyde

Reaction Time (minutes)Aldehyde C=O Peak Area (Absorbance at ~1705 cm⁻¹)Carboxylic Acid C=O Peak Area (Absorbance at ~1720 cm⁻¹)
01.250.01
150.980.28
300.650.61
600.211.04
900.051.20
120<0.011.24

Raman Spectroscopy

Raman spectroscopy is complementary to IR and particularly sensitive to vibrations of non-polar or weakly polar bonds, as well as vibrations of the carbon skeleton. spectroscopyonline.com This makes it highly effective for monitoring aromatic systems and bonds involving heavier atoms, such as the C-Cl bond. mdpi.com A fiber-optic probe can be immersed in the reaction mixture, and since water is a weak Raman scatterer, this technique is well-suited for aqueous reaction media.

In the synthesis of this compound, Raman spectroscopy could monitor several key features simultaneously. The aromatic ring breathing modes of the starting material and product would differ slightly, allowing for their distinction. More significantly, changes in the substituent groups would be observable. For instance, the C-Cl stretching vibration provides a stable signal that can be used for normalization or to confirm the integrity of that part of the molecule throughout the reaction. researchgate.net The progress of the oxidation could be followed by observing the disappearance of aldehyde-related peaks and the appearance of those for the carboxylic acid.

Research Findings: Studies on similar reactions showcase the power of Raman spectroscopy for process monitoring. In the monitoring of a halogen-lithium exchange reaction, the disappearance of an aryl bromide was tracked by monitoring the Raman band at 262 cm⁻¹ (C-Br stretch). americanpharmaceuticalreview.com A similar approach could be used to monitor reactions involving the C-Cl bond in a precursor to this compound, which has a characteristic stretching frequency. Furthermore, in the synthesis of various α,β-unsaturated carbonyl compounds, product formation was successfully quantified by monitoring the appearance of strong Raman signals for the products, for example, at 1604 cm⁻¹ and 1598 cm⁻¹. beilstein-journals.org

Table 2: Representative Raman Shifts for Monitoring Synthesis of this compound

SpeciesKey Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Monitored Trend
3-chloro-5-ethylbenzaldehydeAldehyde C=O Stretch~1700Decrease
This compoundAromatic Ring Breathing~1605Increase
This compoundCarboxylic Acid C=O Stretch~1680Increase
BothAromatic C-Cl Stretch~700Stable (Internal Standard)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for unambiguous identification and quantification of reactants, intermediates, and products in a reaction mixture. beilstein-journals.org With the development of benchtop NMR spectrometers and flow-through cells, in-situ NMR has become more accessible for reaction monitoring. americanpharmaceuticalreview.com It offers quantitative data without the need for calibration curves for each species, as signal intensity is directly proportional to the number of nuclei.

For the synthesis of this compound, ¹H NMR would be particularly informative. The progress of an oxidation of 3-chloro-5-ethylbenzaldehyde could be monitored by observing the disappearance of the unique aldehyde proton signal (typically around 9-10 ppm) and the appearance of the carboxylic acid proton signal (a broad singlet, typically >10 ppm). Additionally, subtle shifts in the chemical shifts of the aromatic protons and the protons of the ethyl group would occur as the electron-withdrawing character of the substituent changes from an aldehyde to a carboxylic acid.

Research Findings: In-situ NMR has been successfully applied to a wide range of chemical reactions. For the N-acetylation of L-Phenylalanine, the reaction progress was monitored by integrating the signals of the unprotected and protected amino acid over time. beilstein-journals.org In another example, ¹⁹F and ³¹P nuclei are often used to follow reactions involving fluorine- or phosphorus-containing reagents. beilstein-journals.org For a reaction involving this compound, one could monitor the integrals of the distinct aromatic protons or the methylene protons of the ethyl group for both the reactant and product to create a detailed kinetic profile of the transformation.

Table 3: Anticipated ¹H NMR Signal Changes for In-situ Monitoring of Aldehyde to Carboxylic Acid Conversion

CompoundFunctional Group ProtonsChemical Shift (ppm, hypothetical)Change During Reaction
3-chloro-5-ethylbenzaldehydeAldehyde (-CHO)9.95 (singlet)Disappearance
3-chloro-5-ethylbenzaldehydeAromatic (H-2, H-4, H-6)7.70 - 7.85 (multiplets)Disappearance
This compoundCarboxylic Acid (-COOH)12.5 (broad singlet)Appearance
This compoundAromatic (H-2, H-4, H-6)7.85 - 8.00 (multiplets)Appearance
BothEthyl Group (-CH₂CH₃)1.2-1.3 (triplet), 2.6-2.8 (quartet)Shift and Integration Change

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-ethylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is common: (1) Ethylation of 3-chlorobenzoic acid via Friedel-Crafts alkylation using ethyl chloride/AlCl₃, or (2) chlorination of 5-ethylbenzoic acid using SOCl₂ or Cl₂/FeCl₃. Optimization of temperature (60–80°C) and stoichiometry (1:1.2 molar ratio for chlorination) is critical to minimize byproducts like di- or tri-substituted derivatives .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Yields typically range from 65–85%, with purity confirmed by melting point (expected ~120–125°C) and NMR .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : The ethyl group (-CH₂CH₃) shows a triplet (δ 1.2–1.4 ppm) for CH₃ and a quartet (δ 2.5–2.7 ppm) for CH₂. The aromatic protons exhibit splitting patterns consistent with meta-substitution (e.g., doublet of doublets for H-2 and H-6) .
  • IR : A strong carbonyl stretch (~1680 cm⁻¹) and O-H (carboxylic acid) broad peak (~2500–3000 cm⁻¹) confirm the acid functionality. Absence of peaks at 700–750 cm⁻¹ rules out ortho-chloro isomers .

Q. What safety precautions are essential when handling this compound?

  • Guidelines : Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood. Store separately from oxidizers (e.g., HNO₃) and bases to prevent exothermic reactions. In case of contact, rinse with water for 15 minutes and seek medical attention .

Q. How does solubility vary across solvents, and what purification methods are effective?

  • Data : Solubility in ethanol (high), DMF (moderate), and water (low). Recrystallization from ethanol/water (7:3 v/v) yields crystals with >95% purity. For trace impurities, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

  • Methodology : Crystallization is hindered by the ethyl group’s flexibility. Use slow evaporation in ethanol at 4°C to obtain single crystals. SHELXL (via Olex2) refines disorder in the ethyl chain using PART and SUMP instructions. Thermal parameters (Uij) should be restrained to avoid overfitting .
  • Data Contradiction : Discrepancies in unit cell parameters (e.g., a-axis variations >0.5 Å) may arise from solvent inclusion. Test multiple datasets and apply TWIN/BASF commands if twinning is suspected .

Q. How do substituent effects (chloro vs. ethyl) influence acidity and reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing Cl group increases acidity (pKa ~2.8), while the ethyl group slightly reduces it (ΔpKa ~0.3). Reactivity in Suzuki-Miyaura coupling is enhanced with Pd(OAc)₂/XPhos (yields >75%), but steric hindrance from the ethyl group may slow Buchwald-Hartwig amination .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodology : Cross-validate using high-resolution MS (ESI-QTOF) and 2D NMR (HSQC, HMBC). Compare with NIST reference spectra . For conflicting solubility values, conduct dynamic light scattering (DLS) to assess aggregation in aqueous solutions .

Q. What role does this compound play in enzyme inhibition studies, and how is activity quantified?

  • Application : It acts as a competitive inhibitor for carboxylase enzymes (e.g., histidine decarboxylase). IC₅₀ values are determined via fluorometric assays (λex 340 nm, λem 450 nm) with NADH cofactor monitoring. Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism’s nonlinear regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.